molecular formula C11H11NO2S B3000948 N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide CAS No. 1428359-61-8

N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B3000948
CAS No.: 1428359-61-8
M. Wt: 221.27
InChI Key: LZUUVHRWTGBJHF-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of both furan and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields such as pharmaceuticals, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide typically involves the condensation of furan and thiophene derivatives. One common method is the reaction of 2-thiophenecarboxylic acid with 2-(furan-3-yl)ethylamine under appropriate conditions to form the desired carboxamide. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide is unique due to the combination of furan and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c13-11(10-2-1-7-15-10)12-5-3-9-4-6-14-8-9/h1-2,4,6-8H,3,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUUVHRWTGBJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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